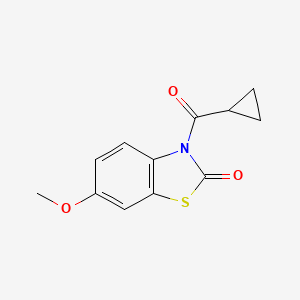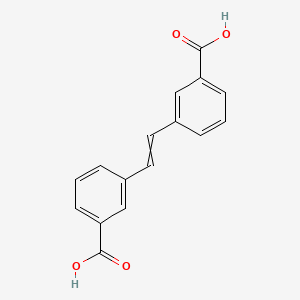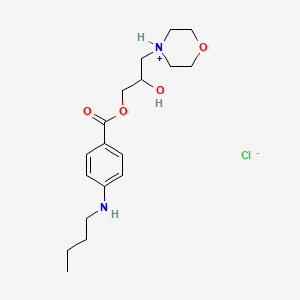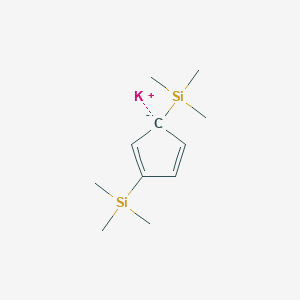
Dibutyl dodecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl dodecyl phosphate is an organic compound with the molecular formula C20H43O4P. It is a type of alkyl phosphate ester, which is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a surfactant, plasticizer, and in some cases, as a flame retardant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibutyl dodecyl phosphate can be synthesized through the esterification of phosphoric acid with butanol and dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, phosphoric acid, butanol, and dodecanol, are mixed in a reactor equipped with a reflux condenser. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Dibutyl dodecyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phosphoric acid and the corresponding alcohols (butanol and dodecanol).
Oxidation: Under oxidative conditions, the compound can be converted to its corresponding phosphoric acid derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions where the alkyl groups are replaced by other nucleophiles.
Major Products Formed: The major products formed from these reactions include phosphoric acid, butanol, dodecanol, and various substituted phosphate esters depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dibutyl dodecyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: The compound is utilized in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: this compound is investigated for its potential use in pharmaceutical formulations as a solubilizing agent.
Industry: It is employed as a plasticizer in the production of flexible plastics and as a flame retardant in certain materials.
Mécanisme D'action
The mechanism of action of dibutyl dodecyl phosphate primarily involves its role as a surfactant. It reduces the surface tension between different phases, thereby stabilizing emulsions and dispersions. In biological systems, it can interact with lipid membranes, altering their properties and facilitating the delivery of drugs or other molecules. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, which can influence membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
- Dibutyl phosphate
- Dodecyl phosphate
- Tributyl phosphate
- Tridecyl phosphate
Comparison: Dibutyl dodecyl phosphate is unique due to its combination of butyl and dodecyl groups, which impart specific properties such as enhanced hydrophobicity and surfactant activity. Compared to dibutyl phosphate and dodecyl phosphate, it offers a balance of properties from both shorter and longer alkyl chains. Tributyl phosphate and tridecyl phosphate, on the other hand, have different alkyl group combinations, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
106133-56-6 |
|---|---|
Formule moléculaire |
C20H43O4P |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
dibutyl dodecyl phosphate |
InChI |
InChI=1S/C20H43O4P/c1-4-7-10-11-12-13-14-15-16-17-20-24-25(21,22-18-8-5-2)23-19-9-6-3/h4-20H2,1-3H3 |
Clé InChI |
VWQAXZJWMHLYNG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOP(=O)(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14325893.png)


![Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester](/img/structure/B14325904.png)
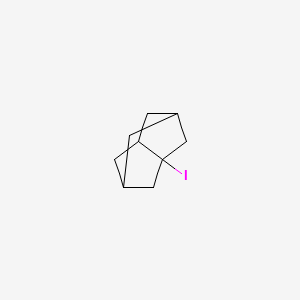
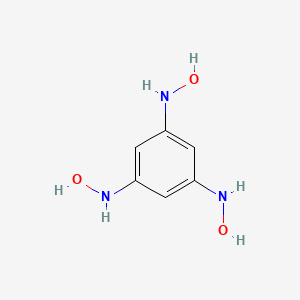
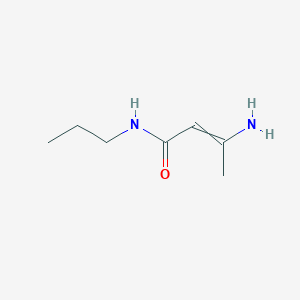
![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)

